molecular formula C24H30N6O3 B2675264 8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-07-2

8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2675264
CAS RN: 899727-07-2
M. Wt: 450.543
InChI Key: MTRLHBCVDWBBPN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may involve multiple stages and different reactants, and usually requires specialized knowledge of organic chemistry .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as solubility, melting point, boiling point, optical activity, and reactivity .

Scientific Research Applications

Receptor Affinity and Enzymatic Activity

Research on derivatives of imidazo[2,1-f]purine, such as the one , has been directed towards understanding their interaction with various receptors and enzymes. Studies have focused on evaluating their binding affinities towards serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine (D2) receptors, alongside their inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. These investigations are crucial for identifying promising structures for further modifications, aiming to develop hybrid ligands with specific therapeutic profiles (Zagórska et al., 2016).

Molecular Design and Antiproliferative Activity

Additionally, the chemical's framework has been utilized in the design and synthesis of compounds targeting anticancer activity. The creation of novel derivatives that show significant antiproliferative activities against various cancer cell lines highlights the potential of using this compound as a scaffold for developing new anticancer agents. Such research endeavors aim to expand the arsenal of therapeutic agents available for cancer treatment, demonstrating the compound's versatility beyond its initial pharmacological applications (Liu et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how the compound interacts with biological systems or processes .

Safety and Hazards

This involves looking at the potential risks associated with the compound. It could include toxicity data, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-15-7-6-8-19(16(15)2)29-17(3)18(4)30-20-21(25-23(29)30)26(5)24(32)28(22(20)31)10-9-27-11-13-33-14-12-27/h6-8H,9-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRLHBCVDWBBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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